N'-(3,5-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide
Description
The compound “N'-(3,5-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide” is an ethanediamide derivative featuring a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 2. The ethyl linker connects the thiazole moiety to an ethanediamide group, which is further substituted with a 3,5-dimethylphenyl group.
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-13-10-14(2)12-18(11-13)26-21(28)20(27)24-9-8-19-15(3)25-22(29-19)16-4-6-17(23)7-5-16/h4-7,10-12H,8-9H2,1-3H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZAIOYALVDKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-(3,5-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(3,5-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The thiazole ring and fluorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features include:
- 1,3-Thiazole core : A heterocyclic ring common in fungicides and antimicrobial agents.
- 4-Fluorophenyl substituent : Enhances lipophilicity and metabolic stability, a strategy widely used in pesticide design .
- Ethanediamide linkage : Differs from carboxamides or sulfonamides in analogous compounds, which may alter hydrogen-bonding interactions.
Comparison with Thiazole-Based Agrochemicals
Thifluzamide (N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-methyl-4-trifluoromethyl-5-thiazolecarboxamide)
- Core : 1,3-Thiazole.
- Substituents : 2,6-Dibromo-4-(trifluoromethoxy)phenyl and trifluoromethyl groups.
- Application : Fungicide targeting rice sheath blight .
- Key Differences : Thifluzamide’s brominated and trifluoromethoxy groups enhance electrophilic reactivity, whereas the target compound’s dimethylphenyl and fluorine substituents prioritize steric and electronic modulation.
FOE 5043 (N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide)
- Core : 1,3,4-Thiadiazole.
- Substituents : 4-Fluorophenyl and trifluoromethyl groups.
- Application : Unspecified pesticide .
Comparison with Triazole Derivatives
describes 1,2,4-triazole-3-thiones with sulfonylphenyl and difluorophenyl groups. These compounds exhibit tautomerism (thione vs. thiol forms), confirmed via IR and NMR .
- Core : 1,2,4-Triazole.
- Substituents : 4-X-phenylsulfonyl and 2,4-difluorophenyl.
- Key Differences : Triazoles generally exhibit broader hydrogen-bonding capacity due to multiple nitrogen atoms, whereas the target compound’s thiazole and ethanediamide groups may favor hydrophobic interactions.
Physicochemical and Spectroscopic Properties
While spectral data for the target compound are unavailable, inferences can be drawn from analogs:
- IR Spectroscopy : Expected C=O stretches (~1660–1680 cm⁻¹) for the ethanediamide group, similar to hydrazinecarbothioamides in . Absence of S-H bands (~2500–2600 cm⁻¹) would confirm the absence of thiol tautomers .
- Solubility : The 3,5-dimethylphenyl group may reduce water solubility compared to halogenated derivatives like thifluzamide.
Biological Activity
N'-(3,5-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C22H20FN5O2S
Molecular Weight : 437.5 g/mol
IUPAC Name : N'-(3,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
InChI Key : LNSYYVXDAUGPPC-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the preparation of thiazole and triazole intermediates followed by coupling reactions under controlled conditions to ensure high yield and purity .
Anticancer Potential
Research indicates that compounds containing thiazole and triazole moieties exhibit significant anticancer activity. For instance:
- Case Study 1 : A series of thiazole derivatives were tested against various cancer cell lines. Compounds demonstrated IC50 values indicating potent cytotoxicity. Specifically, the presence of electron-donating groups such as methyl at specific positions on the phenyl ring enhanced activity .
- Case Study 2 : In vitro studies showed that derivatives similar to this compound exhibited selective cytotoxicity against A549 lung adenocarcinoma cells with IC50 values significantly lower than established chemotherapeutic agents like doxorubicin .
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may bind to various receptors affecting signaling pathways that regulate cell survival and apoptosis.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that:
- The thiazole moiety is crucial for biological activity.
- Substitutions on the phenyl ring (e.g., dimethyl or fluorine groups) significantly influence potency.
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| 1 | Thiazole Derivative A | 1.61 ± 1.92 | Anticancer |
| 2 | Thiazole Derivative B | 1.98 ± 1.22 | Anticancer |
| 3 | N'-(3,5-dimethylphenyl)-N-{...} | < Doxorubicin | Selective Cytotoxicity |
Research Applications
The compound's unique properties make it a candidate for various applications:
- Drug Development : Its potential as an anticancer agent makes it a target for further pharmacological studies.
- Material Science : The compound's structure could lead to novel materials with specific properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
